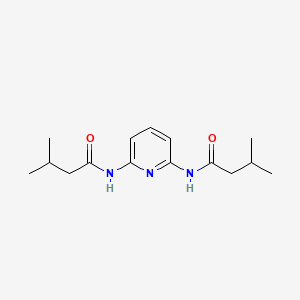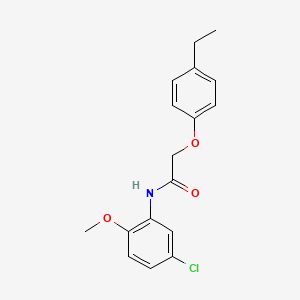
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione, also known as BNNT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNNT has a triazine ring with a thione group and a naphthyl and benzyl group attached. This compound has shown potential in various applications, including nanotechnology, biomedical research, and materials science.
Mecanismo De Acción
The mechanism of action of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione interacts with biological molecules, such as proteins and enzymes, through hydrogen bonding and van der Waals interactions. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine the long-term effects of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione exposure in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione can also be easily functionalized with various molecules, making it an ideal candidate for targeted drug delivery and other biomedical applications. However, one of the limitations of using 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is its high cost and limited availability.
Direcciones Futuras
There are several future directions for 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione research, including:
1. Further studies on the toxicity and long-term effects of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione exposure in vivo.
2. The development of more cost-effective methods for synthesizing 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione.
3. The use of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in the development of high-strength materials for aerospace and defense applications.
4. The development of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione-based drug delivery systems for targeted cancer therapy.
5. The use of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione in the development of nanoelectronic devices for faster and more efficient computing.
In conclusion, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione is a unique chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and long-term effects, but its high purity, stability, and functionalizability make it an ideal candidate for targeted drug delivery, high-strength materials, and nanoelectronics.
Métodos De Síntesis
The synthesis of 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione involves the reaction of 1,3,5-triazinane-2-thione with benzyl chloride and 1-naphthylamine. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is a white crystalline powder that can be purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has shown potential in various scientific research applications, including nanotechnology, biomedical research, and materials science. In nanotechnology, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been used as a reinforcing agent in polymer composites, improving their mechanical and thermal properties. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also been used in the development of nanoelectronic devices due to its high electrical conductivity.
In biomedical research, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been studied for its potential use in drug delivery systems. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has a high surface area and can be functionalized with various molecules, making it an ideal candidate for targeted drug delivery. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has also shown antibacterial properties and has been studied for its potential use in wound healing and infection control.
In materials science, 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has been studied for its potential use in the development of high-strength materials. 5-benzyl-1-(1-naphthyl)-1,3,5-triazinane-2-thione has a high tensile strength and can be used as a reinforcement in composites, improving their mechanical properties.
Propiedades
IUPAC Name |
5-benzyl-1-naphthalen-1-yl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20-21-14-22(13-16-7-2-1-3-8-16)15-23(20)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDWPUBDDFKAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(naphthalen-1-yl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)